molecular formula C11H15N3O3 B12918896 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 919536-40-6

1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B12918896
CAS No.: 919536-40-6
M. Wt: 237.25 g/mol
InChI Key: LGAUBYIMHDCSEN-UHFFFAOYSA-N
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Description

1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a critical synthetic intermediate in the preparation of potent and selective allosteric inhibitors of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS/MAPK signaling pathway downstream of multiple receptor tyrosine kinases, and its dysregulation is implicated in various cancers, including Noonan syndrome, juvenile myelomonocytic leukemia, and solid tumors such as lung and breast cancer. This compound serves as a core building block for advanced therapeutic candidates, such as the clinical compound TNO155, by forming the essential pyrazinone-piperidine scaffold that engages the allosteric binding pocket of SHP2. Research utilizing this intermediate is focused on developing novel anti-cancer therapies that target oncogenic driver signals, particularly in the context of both receptor tyrosine kinase-mediated and KRAS-mutant cancers. Its application is pivotal in medicinal chemistry programs aimed at overcoming resistance to existing targeted therapies and in exploring combination treatment strategies with other agents like PD-1/PD-L1 inhibitors, MEK inhibitors, and CDK4/6 inhibitors. Investigations into SHP2 inhibition are at the forefront of oncology research, as it represents a promising strategy to modulate key cell proliferation and survival pathways.

Properties

CAS No.

919536-40-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(5-methyl-6-oxo-1H-pyrazin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-7-10(15)12-6-9(13-7)14-4-2-8(3-5-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17)

InChI Key

LGAUBYIMHDCSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₃₀H₂₉N₅O₂
  • Molecular Weight : 491.6 g/mol
  • IUPAC Name : 3-[1-[[4-(5-methyl-6-oxo-2-phenyl-1H-pyrazin-3-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one

Anticancer Activity

Research indicates that compounds similar to 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines, particularly those resistant to conventional therapies.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited cell proliferation in breast cancer models, showing potential as a therapeutic agent against resistant cancer types .

Neurological Research

This compound is also being investigated for its neuroprotective effects. Its structural analogs have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In vitro studies have indicated that the compound can reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration . Further research is needed to fully understand its mechanisms and potential therapeutic applications.

Biochemical Mechanisms

The biochemical pathways through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
Kinase Target Effect of Compound Reference
B-RafInhibition
Bruton's Tyrosine Kinase (BTK)Resistance Mechanism

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes are crucial for producing analogs with enhanced efficacy and reduced toxicity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carboxylic acid group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Structure : Replaces the dihydropyrazine ring with a pyrimidine ring, featuring a chlorine substituent at position 2 and a methyl group at position 4.
  • Key Differences :
    • The pyrimidine ring is fully aromatic, increasing stability compared to the partially saturated dihydropyrazine in the target compound.
    • Chlorine’s electron-withdrawing effect may enhance reactivity in nucleophilic substitution reactions, unlike the ketone group in the target compound, which could participate in hydrogen bonding.
  • Applications : Likely used as a precursor in synthesizing agrochemicals or pharmaceuticals where halogenated heterocycles are critical .

1-(4-Bromo-benzyl)-Piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

  • Structure : Substitutes the dihydropyrazinyl group with a 4-bromo-benzyl moiety attached to the piperidine ring.
  • Applications : May serve as an intermediate in drug discovery for central nervous system targets due to its lipophilic character .

1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid

  • Structure : Features a fused pyrazolo-pyrazine system instead of a dihydropyrazine ring.
  • The carbonyl group at position 4 of the pyrazine ring may alter electronic properties compared to the target compound’s ketone at position 4.
  • Applications : This structural variation could influence pharmacokinetic profiles, such as metabolic stability .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents Aromaticity Polarity Inferred logP
Target Compound 6-Methyl, 5-oxo, dihydropyrazine Partial High (carboxylic acid) ~0.5–1.5
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Chloro, 6-methyl, pyrimidine Full Moderate ~1.0–2.0
1-(4-Bromo-benzyl)-Piperidine-4-carboxylic acid 4-Bromo-benzyl Non-aromatic Low (hydrochloride) ~2.5–3.5
Pyrazolo-pyrazine analogue Fused pyrazolo-pyrazine, carbonyl Partial High ~0.0–1.0

Notes:

  • The target compound’s dihydropyrazine ring balances partial aromaticity with hydrogen-bonding capacity, distinguishing it from fully aromatic pyrimidines and lipophilic benzyl derivatives .
  • The carboxylic acid group common to all compounds enables salt formation, but substituents on the heterocycle dictate solubility and bioavailability.

Biological Activity

1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dihydropyrazine moiety and a carboxylic acid group. Its molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3} with a molecular weight of approximately 226.25 g/mol.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : These enzymes play critical roles in cellular signaling pathways. Inhibitors can potentially modulate these pathways, leading to therapeutic effects in diseases like cancer and diabetes .
  • PPARγ Activation : Some derivatives have shown promise as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation. This suggests potential applications in diabetes management .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntidiabeticPotential PPARγ agonist, improving insulin sensitivity and glucose metabolism.
AnticancerInhibition of PTPs may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
NeuroprotectiveCompounds with similar structures have shown neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antidiabetic Effects : A study on pyrimidine derivatives demonstrated significant PPARγ activation, suggesting that modifications to the piperidine structure could enhance efficacy against diabetes .
  • Cancer Research : Research focusing on protein tyrosine phosphatase inhibitors has shown that these compounds can effectively reduce cell proliferation in various cancer cell lines, indicating a potential therapeutic pathway for cancer treatment .
  • Neuroprotection : Investigations into similar pyrazine derivatives revealed their capacity to protect neuronal cells from oxidative stress, thus opening avenues for treatment strategies against diseases like Alzheimer's .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid generally follows a convergent approach involving:

  • Construction of the 6-methyl-5-oxo-4,5-dihydropyrazine core.
  • Functionalization at the 2-position of the pyrazinone ring.
  • Coupling with piperidine-4-carboxylic acid or its derivatives.

This approach ensures regioselective substitution and preserves the integrity of sensitive functional groups.

Preparation of the 6-Methyl-5-oxo-4,5-dihydropyrazine Core

The pyrazinone ring system is typically synthesized via condensation reactions involving β-dicarbonyl compounds and appropriate nitrogen sources under controlled acidic or mildly basic conditions. Key steps include:

  • Cyclization of β-keto esters with amines to form dihydropyrazinones.
  • Introduction of the 6-methyl substituent through methylated precursors or methylation reactions post-cyclization.

The reaction conditions are optimized to favor the formation of the Z-isomer of the enamine intermediate, which is crucial for subsequent functionalization steps.

Functionalization at the 2-Position and Piperidine Coupling

The 2-position of the pyrazinone ring is functionalized by nucleophilic substitution or amidation reactions to introduce the piperidine-4-carboxylic acid moiety. The key methodologies include:

  • Amidation of the free base form of piperidine-4-carboxylic acid with activated pyrazinone derivatives using coupling agents such as carbonyldiimidazole (CDI) or COMU.
  • Protection and deprotection strategies involving tert-butoxycarbonyl (Boc) groups to control reactivity and improve yields.
  • Use of palladium-catalyzed intramolecular C–N bond formation to construct complex intermediates when applicable.

Representative Preparation Method (Based on Analogous Piperidine-Pyrazinone Syntheses)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation β-keto ester + amine, mild acid, 25-80°C ~76 Formation of enamine intermediate (Z-isomer favored)
2 Intramolecular C–N Arylation Pd catalyst (e.g., Buchwald’s RuPhos), NaOMe, 100°C ~81 Formation of piperidine-substituted intermediate
3 Deprotection Anhydrous HCl, room temp ~68 Removal of Boc protecting group
4 Amidation CDI or COMU, DMF, Hunig’s base, 0°C to RT ~79 Coupling with piperidine-4-carboxylic acid derivative
5 Saponification NaOH (6 N), reflux ~99 Conversion of esters to carboxylic acids

These steps are adapted from related synthetic routes for piperidine-indole and piperidine-pyrazinone analogues, which share similar structural motifs and reactivity profiles.

Key Research Findings and Optimization Notes

  • The choice of palladium catalyst and base is critical for efficient intramolecular C–N bond formation, which is a pivotal step in assembling the piperidine ring onto the heterocyclic core.
  • Protection of the piperidine nitrogen with Boc groups enhances selectivity and yield during amidation and coupling steps.
  • Saponification under strongly basic conditions (6 N NaOH) efficiently converts methyl esters to the corresponding carboxylic acids without degrading the pyrazinone ring.
  • The overall synthetic scheme is scalable, allowing for gram to multi-gram production suitable for biological evaluation.
  • Enantiomeric purity is maintained throughout the synthesis by careful control of reaction conditions and use of chiral starting materials when applicable.

Summary Table of Preparation Parameters

Parameter Optimal Condition Impact on Synthesis
Catalyst for C–N Arylation Buchwald’s RuPhos precatalyst High yield, stereochemical integrity
Base for Arylation Sodium methoxide (NaOMe) Promotes clean intramolecular coupling
Protecting Group Boc (tert-butoxycarbonyl) Enhances selectivity, facilitates purification
Amidation Agent CDI or COMU Efficient amide bond formation
Hydrolysis Conditions 6 N NaOH, reflux High yield saponification
Temperature Range 0°C to 100°C depending on step Controls reaction rate and selectivity

Q & A

Q. Basic Safety Measures

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acid-catalyzed steps) .

Q. Advanced Risk Mitigation

  • GHS Compliance : Although not explicitly classified for this compound, analogous piperidine derivatives are flagged for acute toxicity (Category 4) and skin irritation (Category 2) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can researchers assess biological activity, and what methodological pitfalls exist?

Q. Basic Screening

  • In Vitro Assays : Test enzyme inhibition (e.g., PDE5 or kinase targets) at 10–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values .

Q. Advanced Challenges

  • False Positives : Aggregation-based inhibition can be ruled out via dynamic light scattering (DLS) .
  • Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .

How should conflicting solubility data be resolved, and what formulation strategies improve bioavailability?

Q. Basic Solubility Profiling

  • pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

Q. Advanced Formulation

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Synthesize sodium or hydrochloride salts to improve dissolution rates .

What computational methods predict binding affinity, and how can molecular dynamics refine these models?

Q. Basic Docking Studies

  • Software : AutoDock Vina or Schrödinger Suite for preliminary target screening (e.g., PDE5 active site) .

Q. Advanced Refinement

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Free Energy Calculations : Use MM-GBSA to quantify ΔGbind_{bind} and validate experimental IC50_{50} data .

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